2-(2-methyl-1H-imidazol-1-yl)-1H-Indole
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Overview
Description
2-(2-methyl-1H-imidazol-1-yl)-1H-Indole is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of both an indole and an imidazole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)-1H-Indole typically involves the condensation of 2-methylimidazole with an appropriate indole derivative. One common method is the reaction of 2-methylimidazole with indole-2-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)-1H-Indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or imidazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)-1H-Indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)-1H-Indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazole: A structurally related compound with similar imidazole ring but lacking the indole moiety.
Indole-2-carboxaldehyde: An indole derivative used as a precursor in the synthesis of 2-(2-methyl-1H-imidazol-1-yl)-1H-Indole.
Uniqueness
This compound is unique due to the presence of both indole and imidazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to other similar compounds.
Biological Activity
2-(2-methyl-1H-imidazol-1-yl)-1H-indole is a compound that integrates the structural characteristics of both indole and imidazole, two heterocyclic systems renowned for their extensive biological activities. This article will explore the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Structural Features and Synthesis
The compound features an indole ring fused with an imidazole moiety, contributing to its unique properties. Various synthetic methods have been developed for its production, including:
- Condensation Reactions : These involve the reaction of indole derivatives with imidazole precursors.
- Cyclization Techniques : Utilizing different catalysts to promote the formation of the imidazole ring from suitable precursors.
Biological Activities
This compound exhibits a variety of biological activities, which can be categorized as follows:
Antioxidant Properties
Research indicates that indole-imidazole derivatives possess significant antioxidant capabilities. They can protect cells from oxidative stress by scavenging free radicals, thus preventing cellular damage .
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. Studies have reported its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori. For instance, analogs of this compound demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
This compound | MRSA | ≤ 0.25 |
This compound | H. pylori | Inhibition observed |
Anti-inflammatory Effects
Some derivatives of this compound have been evaluated for their anti-inflammatory properties. They have shown potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory diseases .
Anticancer Activity
The dual functionality of the indole and imidazole components contributes to its anticancer potential. Research has indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF7) and lung (NCl-H460) cancer cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : Compounds derived from this structure can inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Interference with Signal Transduction Pathways : The compound may modulate pathways associated with inflammation and tumor growth.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and its derivatives:
- Antimicrobial Evaluation : A study investigated a library of indole-imidazole compounds for their antimicrobial properties. The most active compounds were identified as having halogen substitutions that enhanced their activity against MRSA .
- Cytotoxicity Testing : In a cytotoxicity assay against human embryonic kidney cells (HEK293), certain derivatives showed minimal toxicity while retaining strong antimicrobial activity, indicating their therapeutic potential .
- In vitro Studies : Research demonstrated that complexation with metal ions like Zn(II) significantly increased the cytoprotective activity of indole/imidazole ligands compared to their uncomplexed forms .
Properties
Molecular Formula |
C12H11N3 |
---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
2-(2-methylimidazol-1-yl)-1H-indole |
InChI |
InChI=1S/C12H11N3/c1-9-13-6-7-15(9)12-8-10-4-2-3-5-11(10)14-12/h2-8,14H,1H3 |
InChI Key |
ZZMPTZNLHONUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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